5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
WSTJUAJIQFQJSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted o-Phenylenediamine Derivatives
The foundational step in synthesizing 3,4-dihydroquinoxalin-2(1H)-one derivatives involves the condensation of o-phenylenediamine with carbonyl-containing reagents. For 4-methyl-substituted intermediates, the use of methyl glyoxalate or pyruvic acid as carbonyl precursors is critical.
In a representative procedure, o-phenylenediamine (1.08 g, 10 mmol) and methyl glyoxalate (1.02 g, 10 mmol) are refluxed in aqueous ammonia (33%, 15 mL) and water (50 mL) for 1–2 hours. The reaction forms 3,4-dihydroquinoxalin-2(1H)-one via nucleophilic attack and cyclization, yielding a light brown precipitate. For 4-methyl derivatives, 4-methyl-o-phenylenediamine is used instead, though its commercial scarcity necessitates prior synthesis via nitration and reduction of toluene derivatives.
Key Reaction Parameters
Bromination of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Electrophilic aromatic bromination introduces the bromo group at position 5 of the aromatic ring. This step employs bromine () in acetic acid () under controlled conditions to avoid over-bromination.
Procedure :
-
Dissolve 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (2.0 g, 11.2 mmol) in glacial acetic acid (20 mL).
-
Add bromine (1.8 g, 11.2 mmol) dropwise at 0–5°C.
-
Stir the mixture at room temperature for 4–6 hours.
-
Quench with ice water, filter, and recrystallize from ethanol.
Optimization Insights
-
Excess bromine (>1.2 equiv.) leads to di-brominated byproducts.
Reaction Optimization and Mechanistic Analysis
Alkylation and Bromination Sequence
The order of alkylation and bromination significantly impacts regioselectivity. Introducing the methyl group before bromination ensures proper orientation of the bromine atom at position 5. For instance, alkylating the dihydroquinoxalinone nitrogen with methyl iodide () in dimethylformamide (DMF) using sodium hydride () as a base achieves 4-methyl substitution.
Critical Data :
Spectroscopic Characterization
The final product is characterized via NMR, IR, and mass spectrometry:
NMR (DMSO-, 400 MHz) :
IR (KBr) :
ESI-MS :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Brominating Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation-Bromination | 4-methyl-o-phenylenediamine | Br/AcOH | 68 | 98 |
| Post-Alkylation Bromination | 3,4-dihydroquinoxalinone | Br/AcOH | 72 | 95 |
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination :
-
Purification Difficulties :
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
Research indicates that derivatives of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antimicrobial properties. Various studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that certain derivatives showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL . -
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For example, in vitro tests on human breast cancer cells (MCF-7) indicated an IC50 value of approximately 25 µM after 48 hours of exposure, suggesting moderate potency . The mechanism of action appears to involve interference with specific molecular targets related to cancer cell growth. -
Neurological Applications
The compound's structure allows it to interact with various neurotransmitter receptors, making it a candidate for research into neuroprotective agents. Studies have indicated that similar quinoxaline derivatives can modulate serotonin receptors, which are crucial in many neurological disorders .
Chemical Probes and Research Tools
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a valuable chemical probe in research settings. Its ability to selectively bind to biological targets makes it useful for studying receptor interactions and signaling pathways. For instance, compounds with similar structures have been used to differentiate between receptor subtypes in pharmacological studies .
Synthesis and Derivatives
The synthesis of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves several methods, including:
- Bromination Reactions : Selective bromination can yield different regioisomers depending on the reaction conditions.
- Condensation Reactions : Using commercially available precursors like phenylenediamine allows for the efficient production of various derivatives with enhanced biological activities.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dihydroquinoxalin-2(1H)-one | Unsubstituted at C7 | Antimicrobial |
| 7-Iodo-3,4-dihydroquinoxalin-2(1H)-one | Iodine instead of Bromine | Antitumor |
| 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | Bromine at C6 | Neuroprotective |
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : In vitro tests demonstrated strong inhibitory effects against multiple bacterial strains.
- Anticancer Activity : Cytotoxic effects were evaluated on various cancer cell lines, revealing promising results that warrant further exploration.
- Mechanistic Insights : Molecular docking studies indicate effective binding to active sites of enzymes involved in cancer proliferation and inflammation.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Analogs and Their Activities
Key Observations:
Bromine Position: C5 bromination (as in the target compound) is less common in the literature compared to C6 or C7 brominated analogs. C6-Br derivatives (e.g., 6-bromo-3,4-dihydroquinoxalin-2(1H)-one) showed moderate sGC binding but failed in cell-based assays, suggesting bioavailability challenges . C7-Br analogs (e.g., 7-bromo-3-cyclopropyl derivative) are often intermediates for further functionalization .
Methyl Group Impact :
- Methylation at N4 (4-methyl) enhances metabolic stability and hydrophobic interactions, as seen in antitumor derivatives .
- Combining N4-methyl with C5-bromo (as in the target compound) may balance lipophilicity and target engagement.
Functional Group Additions: Carboxylic acid groups at C6/C7 (e.g., dicarboxylic derivatives) significantly improve sGC activation by engaging additional binding pockets . Amino groups at C5 (e.g., 5-amino-4-methyl analog) enhance AMPA-receptor antagonism via polar interactions .
Physicochemical and Pharmacokinetic Properties
The introduction of bromine and methyl groups influences solubility, logP, and bioavailability:
Table 2: Physicochemical Comparison
- Methylation : Reduces polarity, enhancing CNS penetration (e.g., JNK3 inhibitors ).
Biological Activity
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by various studies and data.
Chemical Structure and Properties
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has a molecular formula of C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 4-position of the quinoxalinone ring, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-ones exhibit antibacterial and antifungal properties. For instance, several studies have shown that 5-bromo derivatives can effectively inhibit various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of quinoxalinones have been well-documented. Compounds within this family have shown significant cytotoxicity against various cancer cell lines. For example, some derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents . The mechanism often involves targeting specific receptors or pathways critical for tumor growth.
Synthesis and Structure-Activity Relationship
The synthesis of 5-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods involving bromination and cyclization reactions. Recent advancements in synthetic chemistry have facilitated the development of novel routes that enhance yields and purity . Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dihydroquinoxalin-2(1H)-one | Unsubstituted at C7 | Antimicrobial |
| 7-Iodo-3,4-dihydroquinoxalin-2(1H)-one | Iodine instead of Bromine | Antitumor |
| 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | Bromine at C6 | Neuroprotective |
The presence of halogen substituents significantly influences the biological activity by altering binding affinities to target proteins .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that 5-bromo derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .
- Antiviral Trials : In clinical settings, compounds similar to 5-bromo-4-methyl derivatives were tested for their efficacy against HIV. Results indicated that these compounds could enhance the effectiveness of existing antiviral therapies .
- Cytotoxicity Assessments : Various research efforts have evaluated the cytotoxic effects of quinoxaline derivatives on cancer cell lines using assays that measure cell viability. The results consistently indicate that modifications to the quinoxaline core can lead to enhanced anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via bromination of a precursor (e.g., 4-methyl-3,4-dihydroquinoxalin-2(1H)-one) using Br₂ in acetic acid (AcOH) under ambient conditions. For example, bromination of analogous dihydroquinoxalinones achieved 90% yield with Br₂ in AcOH .
- Key Considerations : Optimize stoichiometry (1.1–1.2 eq Br₂) and monitor reaction progress via TLC. Post-reaction neutralization with Na₂S₂O₃ removes excess Br₂.
Q. How is the purity of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one validated, and what analytical techniques are critical?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., methyl at δ ~1.2 ppm, bromine coupling patterns). IR confirms carbonyl (C=O) at ~1650–1680 cm⁻¹ .
Q. What purification methods are effective for isolating 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one from reaction mixtures?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1). For brominated derivatives, Rf values typically range 0.3–0.5 .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor for light sensitivity; store under argon .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?
- Methodology : The bromine atom acts as a directing group. For Suzuki couplings, use Pd(PPh₃)₄ with arylboronic acids in DMF/H₂O (80°C). Regioselectivity is confirmed via X-ray crystallography or NOE NMR .
- Case Study : Bromine at position 5 in dihydroquinoxalinones facilitates cross-coupling at position 4 (yield: 85–90%) .
Q. What strategies mitigate decomposition of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one during biological assays?
- Methodology :
- Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze via LC-MS for degradation products.
- Formulation : Use DMSO stock solutions (<10 mM) and dilute in assay buffers containing 0.1% BSA to prevent aggregation .
Q. How can computational modeling predict the binding affinity of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one to biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB IDs) to simulate ligand-receptor interactions. Validate with MD simulations (GROMACS) .
- QSAR : Correlate electronic properties (HOMO/LUMO) with activity data from analogs .
Q. What are the contradictions in reported synthetic yields for brominated dihydroquinoxalinones, and how can they be resolved?
- Analysis : Discrepancies arise from varying bromine sources (e.g., Br₂ vs. NBS) and solvent systems. For reproducibility:
- Standardize Conditions : Use Br₂ in AcOH for higher electrophilic substitution efficiency (yield: 85–90%) vs. NBS in CCl₄ (yield: 60–70%) .
- Characterize Byproducts : GC-MS identifies dibrominated impurities when excess Br₂ is used .
Safety and Handling
Q. What precautions are essential when handling 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one?
- Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Storage : Keep in amber vials under argon at –20°C; light-sensitive and moisture-labile .
- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
